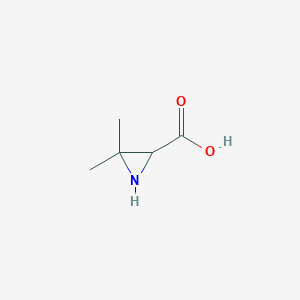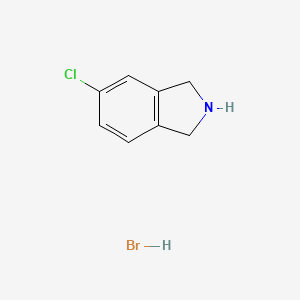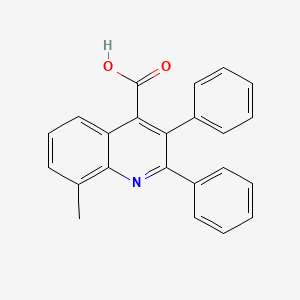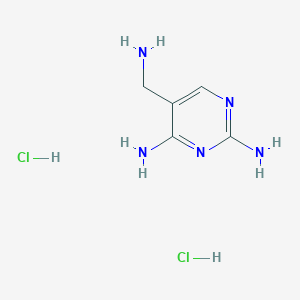
3,3-Dimethylaziridine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethylaziridine-2-carboxylic acid is a non-proteinogenic amino acid and an aziridine. It is a naturally occurring compound found in certain mushrooms, such as Pleurocybella porrigens (angel wing). This compound has been associated with mushroom poisoning in the past .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylaziridine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a derivative of serine methyl ester.
Protection: The hydroxy and amino groups are protected using appropriate protecting groups.
Formation of Tertiary Alcohol: The methyl ester is reacted with methylmagnesium bromide to form a tertiary alcohol.
Deprotection: The acetonide is deprotected using pyridinium para-toluenesulfonate.
Oxidation: The hydroxyl group is oxidized to carboxylic acid using TEMPO, sodium chlorite, and diacetoxyiodobenzene in acetonitrile.
Formation of Methyl Ester: The carboxylic acid group is reacted with diazomethane to form the methyl ester.
Removal of Boc Group: The Boc group is removed by reaction with gaseous hydrogen chloride in methanol.
Protection of Amino Group: The amino group is protected with dinitrobenzenesulfonyl chloride using 2,6-lutidine as a base.
Formation of Aziridine: The aziridine is formed by reaction with diethyl azodicarboxylate or diisopropyl azodicarboxylate and triphenylphosphane (Mitsunobu reaction).
Final Deprotection: The protecting group is removed by reaction with propylamine in dichloromethane.
Industrial Production Methods:
化学反应分析
Types of Reactions: 3,3-Dimethylaziridine-2-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring is highly strained, making it reactive towards nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, thiols, and alcohols.
Oxidizing Agents: TEMPO, sodium chlorite, and diacetoxyiodobenzene are used for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific nucleophile and reaction conditions used. For example, nucleophilic ring-opening reactions typically yield alkylated derivatives .
科学研究应用
3,3-Dimethylaziridine-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives have been studied for their potential as protein disulfide isomerase (PDI) inhibitors, which could have implications in cancer treatment.
Synthetic Chemistry: Due to its high reactivity, the compound is used as a synthetic substrate for creating various amino acids and heterocyclic compounds.
Biological Studies: The compound’s presence in mushrooms and its associated toxicity have made it a subject of interest in toxicology studies.
作用机制
The mechanism of action of 3,3-Dimethylaziridine-2-carboxylic acid involves its high strain energy, which promotes its reactivity towards nucleophiles. This reactivity is primarily due to the aziridine ring, which undergoes nucleophilic ring-opening reactions. The compound’s potential as a PDI inhibitor suggests that it may interact with thiol groups in proteins, leading to alkylation and inhibition of protein function .
相似化合物的比较
Aziridine-2-carboxylic acid: This compound shares the aziridine ring structure and is also reactive towards nucleophiles.
3-Arylaziridine-2-carboxylic acid derivatives: These compounds have been studied for their potential anticancer properties.
Uniqueness: 3,3-Dimethylaziridine-2-carboxylic acid is unique due to its specific structure, which includes two methyl groups at the 3-position.
属性
分子式 |
C5H9NO2 |
|---|---|
分子量 |
115.13 g/mol |
IUPAC 名称 |
3,3-dimethylaziridine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO2/c1-5(2)3(6-5)4(7)8/h3,6H,1-2H3,(H,7,8) |
InChI 键 |
LQNRQHXPYZSWHH-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(N1)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11925029.png)


![2-[(2R)-oxiran-2-yl]acetic acid](/img/structure/B11925047.png)







